N-(benzo[d][1,3]dioxol-5-yl)-2-((5-(4-(4-fluorophenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a benzodioxole, a thiadiazole, and a piperazine ring. The presence of these groups suggests that it could have interesting chemical properties and potential applications in fields such as medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several heterocyclic rings. The benzodioxole and thiadiazole rings are aromatic, which could contribute to the stability of the molecule. The piperazine ring is a saturated six-membered ring with two nitrogen atoms, which could potentially form hydrogen bonds with other molecules .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on the conditions and the reagents used. The benzodioxole and thiadiazole rings could potentially undergo electrophilic substitution reactions, while the piperazine ring could act as a nucleophile in reactions with electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as the size and shape of the molecule, the presence of polar groups, and the ability to form hydrogen bonds could influence properties such as solubility, melting point, and boiling point .Scientific Research Applications
Synthesis and Biological Activities of Novel Compounds
Researchers have synthesized novel 1,3,4-thiadiazole amide compounds containing piperazine, investigating their inhibitory effects on Xanthomonas campestris pv. oryzae and antiviral activity against tobacco mosaic virus, highlighting the potential of these compounds in agricultural and antiviral applications (Xia, 2015).
Structure-Activity Relationships in Drug Design
Research into the structure-activity relationships of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors has led to the development of compounds with improved metabolic stability and efficacy, offering insights into the design of cancer therapeutics (Stec et al., 2011).
Antimicrobial and Antitumor Studies
A study on substituted 2-aminobenzothiazoles derivatives evaluated their antimicrobial activity and molecular docking properties, suggesting their potential as templates for designing new antimicrobial agents (Anuse et al., 2019).
Insecticidal Applications
Innovative heterocycles incorporating a thiadiazole moiety have been synthesized and assessed for insecticidal activity against the cotton leafworm, Spodoptera littoralis, indicating the utility of such compounds in pest control (Fadda et al., 2017).
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[[5-[4-(4-fluorophenyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN5O3S2/c22-14-1-4-16(5-2-14)26-7-9-27(10-8-26)20-24-25-21(32-20)31-12-19(28)23-15-3-6-17-18(11-15)30-13-29-17/h1-6,11H,7-10,12-13H2,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NATSSTGDPNZLOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C3=NN=C(S3)SCC(=O)NC4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN5O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(benzo[d][1,3]dioxol-5-yl)-2-((5-(4-(4-fluorophenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide |
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